

An In-depth Technical Guide to the Physical and Chemical Properties of Trivinylbenzene

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Compound of Interest

Compound Name: Trivinylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **trivinylbenzene**, with a focus on its isomers: **1,3,5-trivinylbenzene**, **1,2,4-trivinylbenzene**, and **1,2,3-trivinylbenzene**. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

Trivinylbenzene (C₁₂H₁₂) is an aromatic hydrocarbon characterized by a benzene ring substituted with three vinyl groups. Its isomers are of significant interest in polymer and materials science due to their ability to act as crosslinking agents, leading to the formation of complex three-dimensional polymer networks. The positioning of the vinyl groups on the benzene ring significantly influences the physical and chemical properties of each isomer.

General Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	156.22 g/mol	[1] [2] [3]

Isomer-Specific Properties

Quantitative data for the physical properties of all **trivinylbenzene** isomers is not extensively available in the public domain. The following tables summarize the available experimental and computed data.

Table 1: Physical Properties of 1,3,5-Trivinylbenzene

Property	Value	Source(s)
CAS Number	3048-52-0	[7]
IUPAC Name	1,3,5-tris(ethenyl)benzene	[7]
Melting Point	Data not available	
Boiling Point	276.7 ± 30.0 °C at 760 mmHg	[8]
Density	0.9 ± 0.1 g/cm ³	[8]
Flash Point	117.5 ± 13.1 °C	[8]
Refractive Index	1.624	[8]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol and ether.	[9]

Table 2: Physical Properties of 1,2,4-Trivinylbenzene

Property	Value	Source(s)
CAS Number	7641-80-7	[1][2]
IUPAC Name	1,2,4-tris(ethenyl)benzene	[1][2]
Melting Point	Data not available	
Boiling Point	Computed	[2]
Density	Computed	[2]
Solubility	Soluble in organic solvents.	[9]

Table 3: Physical Properties of 1,2,3-Trivinylbenzene

Property	Value	Source(s)
CAS Number	1322-23-2	[4] [5] [6]
IUPAC Name	1,2,3-tris(ethenyl)benzene	[4]
Melting Point	Data not available	
Boiling Point	62-65 °C	[6]
Density	Computed	[4]
Solubility	Soluble in organic solvents.	

Chemical Reactivity and Applications

The primary chemical reactivity of **trivinylbenzene** stems from its three vinyl groups, which readily undergo polymerization. This trifunctionality makes **trivinylbenzene** a highly effective crosslinking agent, significantly enhancing the thermal stability, mechanical strength, and chemical resistance of polymers.

Polymerization

Trivinylbenzene is extensively used as a monomer in the synthesis of crosslinked polymers, hyperbranched polymers, and star polymers. The incorporation of **trivinylbenzene** into a polymer matrix creates a rigid, three-dimensional network that restricts the movement of polymer chains. This leads to materials with increased rigidity, solvent resistance, and thermal stability.

Other Reactions

The vinyl groups of **trivinylbenzene** can also participate in other chemical transformations, including:

- **Oxidation:** The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.

- Reduction: The double bonds of the vinyl groups can be reduced to form ethyl-substituted benzene derivatives through catalytic hydrogenation.

While direct applications in drug development are not prominent, **trivinylbenzene**'s derivatives, particularly those incorporating heterocyclic moieties like triazoles, have been investigated for a range of biological activities.

Experimental Protocols

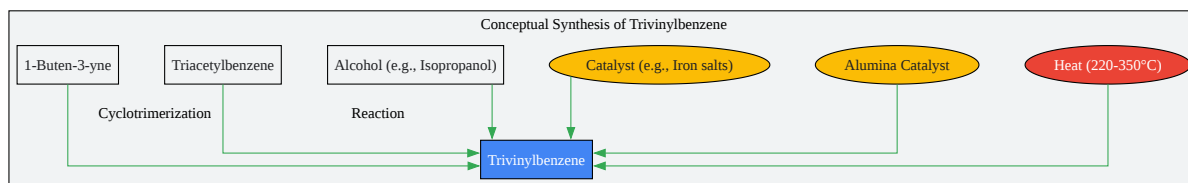
Detailed, step-by-step experimental protocols for the synthesis of **trivinylbenzene** isomers are not widely reported in publicly available literature. However, general synthetic strategies and detailed polymerization protocols are available.

Synthesis of Trivinylbenzene

Two primary conceptual routes for the synthesis of **trivinylbenzene** have been described^[1]:

- Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne, often using iron salts or complexes as catalysts.
- Reaction of Triacetylbenzene with Alcohols: This approach involves the reaction of a triacetylbenzene isomer with an alcohol, such as ethanol or isopropanol, at elevated temperatures (220-350 °C)^[1].

A patented process for the preparation of 1,3,5-**trivinylbenzene** involves reacting 1,3,5-triacetylbenzene with isopropanol or ethanol in the presence of an alumina catalyst at temperatures between 220°C and 350°C.



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Conceptual synthesis pathways for **trivinylbenzene**.

Suspension Polymerization of 1,2,4-Trivinylbenzene for Crosslinked Polystyrene Resin

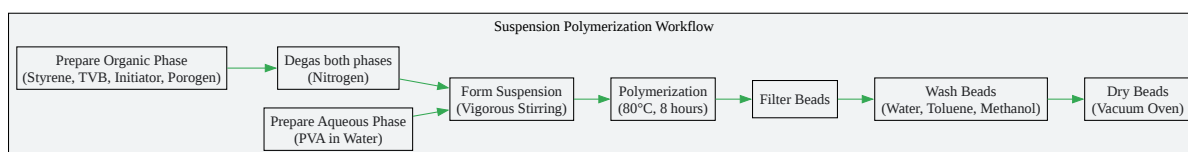
This protocol describes the synthesis of a crosslinked polystyrene resin using 1,2,4-**trivinylbenzene** as the crosslinking agent.

Materials:

- Styrene (inhibitor removed)
- 1,2,4-**Trivinylbenzene** (TVB)
- Benzoyl peroxide (initiator)
- Poly(vinyl alcohol) (suspending agent)
- Toluene (porogen)
- Deionized water

Procedure:

- **Aqueous Phase Preparation:** Dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
- **Organic Phase Preparation:** Mix styrene, 1,2,4-**trivinylbenzene** (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).
- **Degassing:** De-gas both phases by bubbling with nitrogen for 30 minutes.
- **Suspension Formation:** With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.
- **Polymerization:** Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.
- **Work-up:** Cool the reaction to room temperature and collect the polymer beads by filtration.
- **Washing:** Wash the beads sequentially with hot water, toluene, and methanol.
- **Drying:** Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.



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Workflow for suspension polymerization of TVB.

Spectral Data

Detailed experimental spectral data (NMR, IR, UV-Vis) for the **trivinylbenzene** isomers are not readily available in public databases. The following sections provide expected spectral characteristics based on the structures of the isomers and data from related compounds.

¹H and ¹³C NMR Spectroscopy

- ¹H NMR: The proton NMR spectra of **trivinylbenzene** isomers are expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and the vinyl region (typically δ 5.0-7.0 ppm). The splitting patterns of the aromatic protons will depend on the substitution pattern of the isomer. The vinyl protons will exhibit complex splitting due to geminal, cis, and trans couplings.
- ¹³C NMR: The carbon-13 NMR spectra will show signals for the aromatic carbons (typically δ 120-140 ppm) and the vinyl carbons (typically δ 110-140 ppm). The number of distinct signals will depend on the symmetry of the isomer.

Infrared (IR) Spectroscopy

The IR spectra of **trivinylbenzene** isomers are expected to exhibit characteristic absorption bands for:

- C-H stretching (aromatic): $\sim 3000-3100\text{ cm}^{-1}$
- C-H stretching (vinyl): $\sim 3000-3100\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450-1600\text{ cm}^{-1}$
- C=C stretching (vinyl): $\sim 1620-1680\text{ cm}^{-1}$
- C-H out-of-plane bending (aromatic): $690-900\text{ cm}^{-1}$, highly dependent on the substitution pattern.
- C-H out-of-plane bending (vinyl): ~ 910 and 990 cm^{-1}

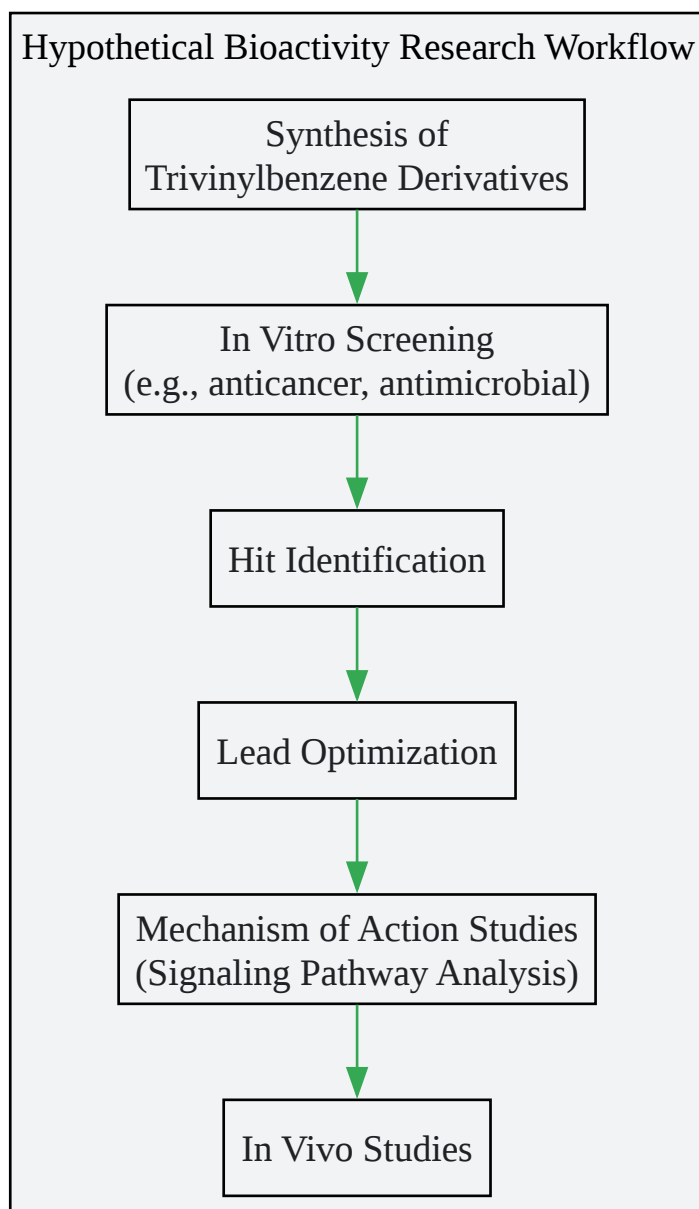
UV-Vis Spectroscopy

The UV-Vis spectra of **trivinylbenzenes** in a suitable solvent (e.g., ethanol, hexane) are expected to show absorption maxima characteristic of substituted benzene rings, likely in the

range of 200-300 nm.

Potential Biological Signaling Pathways and Research Workflow

Direct research into the biological activities and signaling pathways of **trivinylbenzene** is limited. However, its derivatives, particularly those containing triazole moieties, have been explored for potential therapeutic applications. A hypothetical workflow for investigating the bioactivity of **trivinylbenzene** derivatives could involve synthesis, in vitro screening, and mechanism of action studies.



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Workflow for investigating TVB derivative bioactivity.

Safety and Handling

Trivinylbenzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide serves as a foundational resource on the physical and chemical properties of **trivinylbenzene**. Further research and experimental validation are necessary to fill the existing data gaps and fully elucidate the properties and potential applications of its isomers.

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